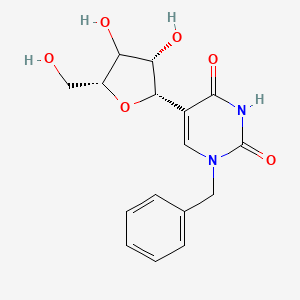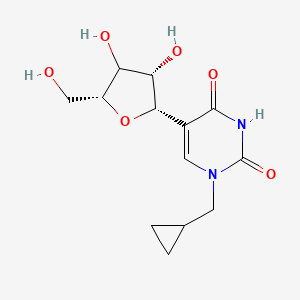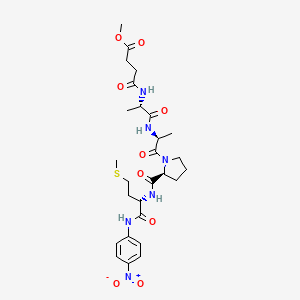
Benzoyl coenzyme A (trilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl coenzyme A (trilithium) is a compound that serves as an intermediate in the coenzyme A-dependent epoxide pathway. It is primarily used to study the metabolism of benzoate, a simple aromatic carboxylic acid. This compound is significant in various biochemical processes and is utilized in scientific research to understand metabolic pathways and enzyme functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A (trilithium) is synthesized from benzoate in the presence of the enzyme benzoate-coenzyme A ligase. The reaction involves the activation of benzoate by coenzyme A, forming benzoyl coenzyme A. The trilithium salt form is achieved by neutralizing the compound with lithium ions .
Industrial Production Methods: Industrial production of benzoyl coenzyme A (trilithium) typically involves large-scale enzymatic reactions. The process requires controlled conditions to ensure high purity and yield. The reaction is carried out in bioreactors where the enzyme benzoate-coenzyme A ligase is used to catalyze the formation of benzoyl coenzyme A from benzoate and coenzyme A. The product is then purified and converted to its trilithium salt form .
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl coenzyme A (trilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-epoxybenzoyl-coenzyme A.
Reduction: Benzoyl coenzyme A can be reduced by benzoyl-coenzyme A reductase.
Substitution: It can participate in substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires oxygen and benzoyl-coenzyme A oxygenase.
Reduction: Requires benzoyl-coenzyme A reductase and reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-epoxybenzoyl-coenzyme A.
Reduction: Reduced benzoyl coenzyme A.
Substitution: Products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Benzoyl coenzyme A (trilithium) has numerous applications in scientific research:
Chemistry: Used to study the epoxide pathway and the metabolism of aromatic compounds.
Biology: Helps in understanding the metabolic pathways involving benzoate and its derivatives.
Medicine: Investigated for its role in metabolic diseases and potential therapeutic applications.
Industry: Utilized in the production of various biochemicals and as a research tool in metabolic engineering
Mecanismo De Acción
Benzoyl coenzyme A (trilithium) functions as an intermediate in the coenzyme A-dependent epoxide pathway. It is formed by the activation of benzoate by coenzyme A ligase. The compound then undergoes various enzymatic reactions, including oxidation and reduction, to form different metabolites. These reactions are crucial for the degradation of aromatic compounds and play a significant role in microbial metabolism .
Comparación Con Compuestos Similares
Phenylacetyl coenzyme A (lithium): Another coenzyme A derivative involved in the metabolism of aromatic compounds.
Acetyl coenzyme A (lithium): A key intermediate in various metabolic pathways, including the tricarboxylic acid cycle.
Malonyl coenzyme A (lithium): Involved in fatty acid biosynthesis
Uniqueness: Benzoyl coenzyme A (trilithium) is unique due to its specific role in the epoxide pathway and its involvement in the metabolism of benzoate. Unlike other coenzyme A derivatives, it specifically participates in the degradation of aromatic compounds, making it a valuable tool for studying microbial metabolism and environmental biodegradation processes .
Propiedades
Fórmula molecular |
C28H37Li3N7O17P3S |
|---|---|
Peso molecular |
889.5 g/mol |
Nombre IUPAC |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.3Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t17-,20-,21-,22+,26-;;;/m1.../s1 |
Clave InChI |
KIGJHLUVSFPNCQ-GHKZVKPSSA-K |
SMILES isomérico |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
SMILES canónico |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


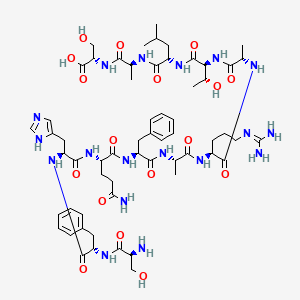
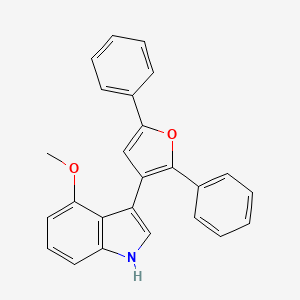
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
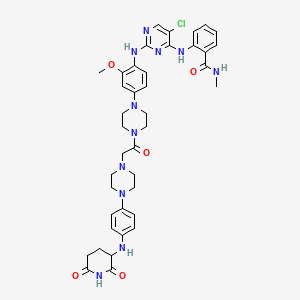

![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)


